2-((4-Fluorophenyl)amino)quinazolin-4(1H)-one
Description
2-((4-Fluorophenyl)amino)quinazolin-4(1H)-one (referred to hereafter as Compound 9m) is a quinazolinone derivative featuring a 4-fluorophenylamino substituent at position 2 of the quinazolin-4(1H)-one scaffold. This compound is synthesized via condensation reactions involving isatoic anhydride and 4-fluorophenyl isocyanate, yielding a cream-colored solid with a melting point of 143–145°C and a moderate synthetic yield of 79% . Structural confirmation is achieved through IR spectroscopy, NMR (¹H and ¹³C), and mass spectrometry. Its fluorinated aromatic moiety enhances electronic and steric properties, making it a candidate for diverse biological applications, including antimicrobial and enzyme inhibition studies.
Structure
3D Structure
Properties
CAS No. |
61741-34-2 |
|---|---|
Molecular Formula |
C14H10FN3O |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
2-(4-fluoroanilino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H10FN3O/c15-9-5-7-10(8-6-9)16-14-17-12-4-2-1-3-11(12)13(19)18-14/h1-8H,(H2,16,17,18,19) |
InChI Key |
AOPPZIOMNGLHPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorophenyl)amino)quinazolin-4(1H)-one typically involves the reaction of 4-fluoroaniline with anthranilic acid derivatives under specific conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient quinazolinone ring facilitates SNAr reactions at the C-2 position. Key examples include:
Reaction with Amides
Under Cs₂CO₃/DMSO conditions, the compound reacts with benzamide derivatives via SNAr to form 2,3-disubstituted quinazolin-4-ones (Table 1) .
| Starting Material | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| 2-Fluoro-N-methylbenzamide | Benzamide, Cs₂CO₃, DMSO, 135°C | 3-Methyl-2-phenylquinazolin-4-one | 85 |
| 2-Fluoro-N-(n-propyl)benzamide | o-Iodobenzamide, Cs₂CO₃, DMSO | 3-(n-Propyl)-2-(o-iodophenyl)quinazolin-4-one | 78 |
Reaction with Hydrazine
The methylthio group at C-2 undergoes displacement with hydrazine hydrate in ethanol, yielding 2-hydrazino derivatives. For example:
-
Product : 2-Hydrazino-3-(4-fluorophenyl)quinazolin-4-one
-
Conditions : Ethanol, 35 hours, room temperature
Oxidation
The quinazolinone core undergoes oxidation under strong acidic conditions:
-
Reagent : KMnO₄/H₂SO₄
-
Product : Quinazolinone N-oxide derivatives
-
Application : Enhances electrophilicity for further functionalization .
Reduction
Selective reduction of the C=N bond is achieved using:
Thiosemicarbazide Formation
Reaction with dithiocarbamic acid methyl esters produces antimicrobial thiosemicarbazides (Table 2) .
| Dithiocarbamate Reagent | Product | MIC (μg/mL) Against E. coli |
|---|---|---|
| Methyl 4-chlorophenyldithiocarbamate | AR8 (Chlorophenyl thiosemicarbazide) | 3.12 |
| Methyl 4-nitrophenyldithiocarbamate | AR9 (Nitrophenyl thiosemicarbazide) | 1.56 |
Conditions : Ethanol, reflux, 6–8 hours.
Schiff Base Formation
Condensation with aldehydes/ketones yields Schiff base derivatives. For example:
-
Reagent : 5-Aminoindole derivatives
-
Product : 2-[(5-Amino-1H-indol-1-yl)methyl]quinazolin-4-one
Suzuki–Miyaura Coupling
The fluorophenyl group participates in palladium-catalyzed coupling:
-
Reagent : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃
-
Product : Biaryl-substituted quinazolinones
Ullmann-Type Coupling
Copper-catalyzed coupling with aryl halides:
-
Reagent : CuBr, L-proline, DMF
-
Product : 2-Arylquinazolin-4-ones
-
Application : Anticancer scaffolds (IC₅₀: 2.1 μM against HCT116)
Biological Activity Correlation
Modifications at C-2 and N-3 significantly influence bioactivity:
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antibacterial potency .
-
Bulky aryl substituents improve kinase inhibition (EGFR/VEGFR-2 IC₅₀: <10 nM) .
Stability and Reactivity Trends
-
pH Sensitivity : Stable in neutral/acidic conditions but hydrolyzes in strong alkali (NaOH > 2 M) .
-
Thermal Stability : Decomposes above 300°C without melting .
This compound’s versatility in nucleophilic substitution, redox chemistry, and cross-coupling makes it a valuable scaffold in medicinal and materials chemistry.
Biological Activity
2-((4-Fluorophenyl)amino)quinazolin-4(1H)-one, a quinazolinone derivative, has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This compound is characterized by its unique structural features, including a fluorophenyl group and an amino substitution on the quinazolinone core, which enhance its pharmacological potential.
- Molecular Formula : C14H10FN3O
- Molecular Weight : 253.25 g/mol
- Appearance : White solid
- Melting Point : 268-269 °C
Pharmacological Properties
Research indicates that quinazolinone derivatives like this compound exhibit a broad spectrum of biological activities:
-
Anticancer Activity
- Quinazolinones are recognized for their ability to inhibit various cancer cell lines. For instance, structural modifications in similar compounds have shown significant cytotoxic effects against HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines, with IC50 values often in the nanomolar range .
- A related study demonstrated that compounds with similar structures showed strong activity against epidermal growth factor receptor (EGFR), a common target in cancer therapies, with some derivatives achieving IC50 values as low as 15 nM .
-
Enzyme Inhibition
- This compound has been investigated for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. The compound was identified as a reversible mixed-type inhibitor with an IC50 of approximately 120 μM . This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation.
- The compound's interaction with tyrosinase was confirmed through kinetic studies and molecular docking analyses, revealing that it binds to the enzyme's active site, blocking substrate access .
- Antimicrobial Activity
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by specific structural features:
- Fluorination : The presence of the fluorine atom on the phenyl ring increases lipophilicity and potentially enhances bioavailability compared to non-fluorinated analogs.
- Amino Substitution : The amino group at the 4-position is critical for maintaining activity against biological targets, including tyrosinase and EGFR .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-2-(4-chlorophenyl)quinazolin-4(3H)-one | Chlorophenyl substitution at position 2 | Anticancer properties |
| 3-Amino-7-chloro-2-(4-methoxyphenyl)quinazolin-4(3H)-one | Methoxy and chloro groups enhancing activity | Antimicrobial effects |
| 3-((4-Fluorobenzylidene)amino)-2-phenylquinazolin-4(3H)-one | Benzylidene modification affecting reactivity | Potential anti-inflammatory effects |
Case Studies
- In vitro Studies : A series of quinazoline derivatives were synthesized and tested for anticancer activity. Compounds exhibited potent inhibition against various cancer cell lines, highlighting the therapeutic potential of this class .
- Molecular Dynamics Simulations : Recent computational studies have provided insights into the binding dynamics of quinazoline derivatives with their targets, emphasizing the importance of structural optimization in drug design .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 2-((4-Fluorophenyl)amino)quinazolin-4(1H)-one and its derivatives. These compounds have been shown to inhibit the activity of key proteins involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR). For instance, derivatives of quinazolinones have demonstrated significant inhibitory effects on EGFR autophosphorylation, which is critical for cancer cell survival .
Case Study: EGFR Inhibition
- A study reported that certain quinazoline derivatives exhibited potent EGFR kinase inhibitory activity, with some compounds achieving IC50 values in the nanomolar range against various cancer cell lines .
Antimicrobial Properties
In addition to anticancer activity, this compound has shown promise as an antimicrobial agent. Research indicates that quinazoline derivatives can act as inhibitors of bacterial DNA gyrase and topoisomerase IV, making them potential candidates for treating bacterial infections .
Case Study: Antibacterial Activity
- A series of quinazoline derivatives were synthesized and evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The results showed moderate to significant activity compared to standard antibiotics .
A comparative analysis of various quinazolinone derivatives reveals that those with specific substitutions exhibit enhanced biological activity. The following table summarizes the antiproliferative effects of selected compounds:
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 10 | NSCLC | EGFR Inhibition |
| Compound B | 8 | MCF-7 (Breast Cancer) | Dual EGFR/BRAF Inhibition |
| Compound C | 12 | PC3 (Prostate Cancer) | HDAC Inhibition |
Comparison with Similar Compounds
Antibacterial Activity
Compound 9m is compared to analogs with halogenated aryl substituents:
- Compound 9a: 3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one.
- Compound 9h: 3-(4-Chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one.
| Compound | Substituent | Zone of Inhibition (cm) |
|---|---|---|
| 9a | 4-Fluorophenyl | 1.1 (Proteus vulgaris), 1.4 (Bacillus subtilis) |
| 9h | 4-Chlorophenyl | 1.2 (P. vulgaris), 1.0 (B. subtilis) |
The fluorophenyl group in 9a enhances activity against B. subtilis compared to the chlorophenyl analog (9h ), suggesting fluorine’s electron-withdrawing effects improve target binding .
Enzyme Inhibition (Cathepsin B/H)
Dihydroquinazolin-4(1H)-one derivatives with aryl substituents were evaluated:
- Compound 88 (R=F) : 2-(4-Fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one.
- Compound 88 (R=Cl) : 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one.
- Compound 88 (R=Me) : 2-(4-Methylphenyl)-2,3-dihydroquinazolin-4(1H)-one.
| Compound | Cathepsin B Inhibition | Cathepsin H Inhibition |
|---|---|---|
| 88 (R=F) | Maximum inhibition | Most potent |
| 88 (R=Cl) | Moderate | Less active |
| 88 (R=Me) | Less active | Most potent |
The fluorophenyl derivative (88; R=F ) exhibits superior inhibition of both cathepsin B and H compared to chloro- and methyl-substituted analogs, highlighting fluorine’s role in optimizing enzyme interactions .
Cytotoxicity and Tubulin Polymerization
Quinazolinone derivatives with bulky substituents, such as naphthyl (Compound 39), demonstrate potent cytotoxicity (IC₅₀ <50 nM) against HT29, U87, and A2780 cancer cell lines. Molecular docking reveals interactions with tubulin’s colchicine-binding pocket, a mechanism distinct from 9m’s fluorophenyl group, which may prioritize alternative targets like tyrosine kinases or cathepsins .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 2-((4-fluorophenyl)amino)quinazolin-4(1H)-one, and what starting materials are typically employed?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using anthranilic acid derivatives, substituted amines, and acylating agents. For example, highlights the use of anthranilic acid, primary amines (e.g., 4-fluoroaniline), and acetic anhydride or benzoyl chloride to form quinazolin-4-one scaffolds. Microwave-assisted synthesis () significantly improves yields (e.g., 84% in ) and reduces reaction times compared to conventional heating. Key steps include refluxing in ethanol with catalytic acetic acid and purification via recrystallization or chromatography .
Q. How can researchers characterize the structural purity of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming molecular structure. For instance, provides detailed H and C NMR data for a related fluorophenyl-quinazolinone derivative, with peaks corresponding to aromatic protons (δ 7.2–8.3 ppm) and carbonyl groups (δ 164 ppm). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate functional groups. Cross-referencing experimental data with computational predictions (e.g., DFT calculations) ensures accuracy .
Q. What crystallographic software tools are recommended for determining the crystal structure of this compound?
- Methodological Answer : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography ( ). ORTEP-III ( ) aids in visualizing thermal ellipsoids and hydrogen bonding networks. For validation, PLATON or CCDC tools ( ) check for missed symmetry, twinning, or disorder. Proper data collection (high-resolution X-ray diffraction) and refinement parameters (e.g., R-factor < 5%) are essential .
Advanced Research Questions
Q. How can microwave-assisted synthesis be optimized to enhance the yield of this compound?
- Methodological Answer : demonstrates that microwave irradiation reduces reaction times from hours to minutes (e.g., 10 minutes in ) by enabling rapid heating. Key parameters include power settings (200–300 W), solvent selection (polar solvents like DMF or ethanol), and stoichiometric ratios. Optimization via Design of Experiments (DoE) can identify ideal conditions. Post-reaction quenching in ice-water improves crystallization purity .
Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. For example, reports DMSO-d6 as a solvent, which can influence chemical shifts. Researchers should replicate computational conditions (solvent, temperature) using software like Gaussian or ADF. If inconsistencies persist, X-ray crystallography () or variable-temperature NMR can clarify conformational dynamics .
Q. How do hydrogen bonding networks influence the supramolecular architecture of this compound in the solid state?
- Methodological Answer : Graph set analysis ( ) categorizes hydrogen bonds (e.g., N–H⋯O, C–H⋯N) into motifs like chains or rings. For this compound, the NH group likely forms intermolecular bonds with carbonyl oxygen, creating layered structures (as seen in ). Hirshfeld surface analysis quantifies interaction contributions, while CrystalExplorer visualizes packing motifs .
Q. What advanced refinement techniques in SHELXL improve the accuracy of crystallographic models for this compound?
- Methodological Answer : details SHELXL features like TWIN/BASF commands for handling twinning and HKLF 5 for high-pressure data. Anisotropic refinement of non-H atoms and inclusion of hydrogen bonds as restraints enhance model precision. Validation tools (e.g., ADDSYM in ) detect overlooked symmetry, and R1/wR2 convergence below 0.05/0.15 indicates reliable refinement .
Q. How can researchers address low solubility issues during biological testing of this compound?
- Methodological Answer : Derivitization (e.g., introducing hydrophilic groups like sulfonate or PEG chains) improves solubility without altering core pharmacophores. Co-solvents (DMSO-water mixtures) or nanoformulation (liposomes) enhance bioavailability. ’s use of methyl tert-butyl ether for recrystallization suggests polarity optimization during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
